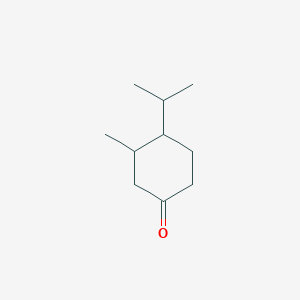
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(propan-2-yl)cyclohexan-1-one is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-4-(propan-2-yl)cyclohexan-1-one, also known as isopropyl menthone, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C10H18O and features a cyclohexanone ring with a methyl and isopropyl substituent. The synthesis often involves the acylation of cyclohexanone derivatives, utilizing various reagents to achieve high yields and specific regioselectivity.
Synthetic Route:
- Starting Material: Cyclohexanone
- Reagents: Isopropyl magnesium chloride (Grignard reagent), followed by oxidation.
- Yield: Typically high, depending on reaction conditions.
Biological Activity
The biological activity of this compound has been explored in various contexts, including:
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, essential oils containing this compound have shown effectiveness against various bacterial strains.
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Antibacterial (E. coli) | 50 |
| Essential Oil Blend | Antifungal (Candida spp.) | 75 |
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro assays have shown a reduction in cytokine production when cells are treated with this compound.
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate a moderate antioxidant effect, suggesting potential applications in food preservation and cosmetics.
Study 1: Antimicrobial Efficacy
A study conducted by Ebrahimisadr et al. (2019) investigated the antimicrobial properties of essential oils containing this compound against Leishmania tropica. The results indicated that at concentrations ranging from 25 to 125 µg/mL, the compound effectively inhibited parasite growth with an IC50 value of approximately 60 µg/mL.
Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory responses, researchers observed that treatment with isopropyl menthone significantly reduced TNF-alpha levels in macrophages stimulated with LPS (lipopolysaccharide). This reduction was quantified using ELISA assays, demonstrating its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-methyl-4-propan-2-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFKCSXNSLCITI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













